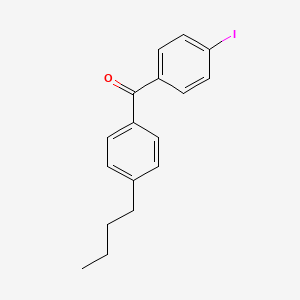

4-n-Butyl-4'-iodobenzophenone

Description

4-n-Butyl-4'-iodobenzophenone (CAS: 951888-96-3) is a halogenated benzophenone derivative with the molecular formula C₁₇H₁₇IO and a molecular weight of 364.22 g/mol. Structurally, it consists of a benzophenone backbone substituted with an n-butyl group at the 4-position of one phenyl ring and an iodine atom at the 4'-position of the other phenyl ring . This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis.

Properties

IUPAC Name |

(4-butylphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRAXGLEEUHGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butyl-4’-iodobenzophenone typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of 4-n-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4-n-butylbenzophenone.

Iodination: The next step is the iodination of 4-n-butylbenzophenone. This can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to introduce the iodine atom at the para position of the benzene ring.

Industrial Production Methods

Industrial production of 4-n-Butyl-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

4-n-Butyl-4’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Substitution: Formation of new aryl-aryl or aryl-alkyl compounds.

Reduction: Formation of secondary alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

4-n-Butyl-4’-iodobenzophenone has diverse applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-n-Butyl-4’-iodobenzophenone depends on its specific application:

In Coupling Reactions: The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-n-Butyl-4'-iodobenzophenone with structurally analogous compounds:

Reactivity and Functionalization

- Halogen Effects: Iodine in 4-n-Butyl-4'-iodobenzophenone facilitates palladium-catalyzed cross-coupling reactions due to its low electronegativity and high leaving-group ability. In contrast, the chloro analog (CAS 64357-64-8) is less reactive in such reactions but offers greater stability . Bromo-Iodo Hybrid (CAS 609820-28-2) enables sequential functionalization, where bromine can be selectively replaced before iodine in multi-step syntheses .

- Substituent Position: 2-Acetoxy-4'-iodobenzophenone (CAS 890099-28-2) contains an acetoxy group at the 2-position, which can undergo hydrolysis to yield phenolic derivatives, expanding its utility in drug design . 4-Fluoro-2'-iodobenzophenone leverages fluorine’s strong electron-withdrawing effect to direct electrophilic substitutions meta to the fluorine atom .

Biological Activity

4-n-Butyl-4'-iodobenzophenone (BIBP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-n-Butyl-4'-iodobenzophenone is characterized by its benzophenone structure, which includes an iodine atom and a butyl group. Its molecular formula is CHI O, and it has a molecular weight of approximately 324.19 g/mol. The presence of iodine enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of BIBP can be categorized into several key areas:

- Antimicrobial Activity : BIBP has shown promising results against various bacterial strains. Studies indicate that it exhibits significant antimicrobial properties, potentially acting as a bactericide or bacteriostatic agent.

- Cytotoxicity : Research indicates that BIBP possesses cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent.

- Antioxidant Properties : BIBP may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

The mechanisms through which BIBP exerts its biological effects are still under investigation, but several hypotheses have been proposed:

- Reactive Oxygen Species (ROS) Modulation : BIBP may influence the production of ROS, which are critical in cell signaling and homeostasis. By modulating ROS levels, BIBP could protect against oxidative damage.

- Cell Cycle Arrest : In cancer cells, BIBP may induce cell cycle arrest, preventing proliferation and promoting apoptosis. This action could be mediated through pathways involving p53 or other tumor suppressor proteins.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of BIBP demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a strong inhibitory effect compared to control compounds.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) revealed that BIBP induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in Annexin V positive cells, confirming the apoptotic effect.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 5 | 15 |

| 10 | 30 |

| 20 | 50 |

Study 3: Antioxidant Activity

The antioxidant capacity of BIBP was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be approximately 25 µg/mL, indicating significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.